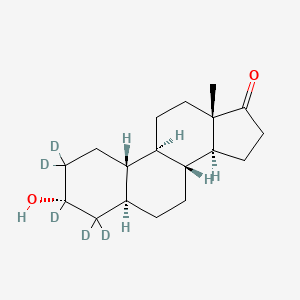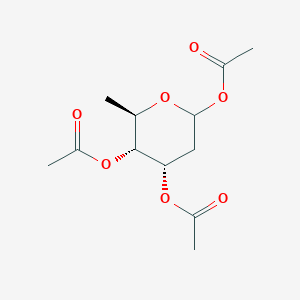![molecular formula C20H28N2O4 B13447158 1-({1-[(Benzyloxy)carbonyl]piperidin-4-yl}methyl)piperidine-4-carboxylic acid](/img/structure/B13447158.png)
1-({1-[(Benzyloxy)carbonyl]piperidin-4-yl}methyl)piperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-({1-[(Benzyloxy)carbonyl]piperidin-4-yl}methyl)piperidine-4-carboxylic acid is a synthetic organic compound with the molecular formula C14H17NO4 and a molecular weight of 263.29 g/mol . This compound is characterized by the presence of a piperidine ring, a benzyloxycarbonyl group, and a carboxylic acid functional group. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Vorbereitungsmethoden
The synthesis of 1-({1-[(Benzyloxy)carbonyl]piperidin-4-yl}methyl)piperidine-4-carboxylic acid typically involves multiple steps, including the protection of the piperidine nitrogen, alkylation, and deprotection. One common method involves the following steps:
Protection of the piperidine nitrogen: The piperidine nitrogen is protected using a benzyloxycarbonyl (Cbz) group.
Alkylation: The protected piperidine is then alkylated with a suitable alkylating agent.
Deprotection: The Cbz group is removed under acidic conditions to yield the final product.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-({1-[(Benzyloxy)carbonyl]piperidin-4-yl}methyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-({1-[(Benzyloxy)carbonyl]piperidin-4-yl}methyl)piperidine-4-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.
Medicine: It is investigated for its potential therapeutic effects and as a building block for drug development.
Wirkmechanismus
The mechanism of action of 1-({1-[(Benzyloxy)carbonyl]piperidin-4-yl}methyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s piperidine ring can interact with various enzymes and receptors, modulating their activity. The benzyloxycarbonyl group can also influence the compound’s binding affinity and specificity for its targets .
Vergleich Mit ähnlichen Verbindungen
1-({1-[(Benzyloxy)carbonyl]piperidin-4-yl}methyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
1-(piperidine-4-carbonyl)piperidine-4-carboxylic acid hydrochloride: This compound has a similar piperidine structure but lacks the benzyloxycarbonyl group, which may result in different chemical and biological properties.
N-Benzylpiperidine-4-carboxaldehyde: This compound contains a piperidine ring and a benzyl group but differs in its functional groups and overall structure.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C20H28N2O4 |
|---|---|
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
1-[(1-phenylmethoxycarbonylpiperidin-4-yl)methyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C20H28N2O4/c23-19(24)18-8-10-21(11-9-18)14-16-6-12-22(13-7-16)20(25)26-15-17-4-2-1-3-5-17/h1-5,16,18H,6-15H2,(H,23,24) |
InChI-Schlüssel |
OIYGYLHFSYKCQR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1CN2CCC(CC2)C(=O)O)C(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![5-[2-(Ethylsulfinyl)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedione](/img/structure/B13447138.png)
![(2R,3S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)pentanamide](/img/structure/B13447143.png)
![(1R,4R,5R,9R,19R)-4,5,9-trimethyl-2,6,8,11-tetraoxa-16-azatetracyclo[11.5.1.05,9.016,19]nonadec-13-ene-3,10-dione](/img/structure/B13447145.png)

